molecular formula C14H14S B13665963 Benzyl(o-tolyl)sulfane

Benzyl(o-tolyl)sulfane

Cat. No.: B13665963
M. Wt: 214.33 g/mol
InChI Key: YKBJBHGUHLPSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(o-tolyl)sulfane is an organosulfur compound featuring a benzyl group (C₆H₅CH₂–) and an o-tolyl group (2-methylphenyl, C₆H₄(CH₃)–) linked via a sulfur atom. For instance, Benzyl(styryl)sulfane (3g) and Benzyl(phenyl)sulfane (2) share similar frameworks, differing in substituents (styryl vs. phenyl) and reactivity profiles . Compounds like Benzyl(1-o-tolylvinyl)sulfane () further highlight the structural diversity within this class, where substituents such as vinyl groups or methoxy moieties influence physical and chemical behaviors .

Organosulfur compounds, including sulfanes, are pivotal in organic synthesis and biological systems. Sulfane sulfur (S⁰ or S⁻¹ oxidation states) in such compounds participates in redox regulation, tRNA modification, and mitochondrial bioenergetics, with implications in cancer research and antioxidant defense .

Properties

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

IUPAC Name

1-benzylsulfanyl-2-methylbenzene

InChI

InChI=1S/C14H14S/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

YKBJBHGUHLPSKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(o-tolyl)sulfane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with o-tolylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired sulfane compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes using organometallic catalysts, such as palladium or nickel, can be employed to enhance the yield and purity of the compound. These methods often involve coupling reactions between benzyl halides and o-tolylthiols.

Chemical Reactions Analysis

Types of Reactions

Benzyl(o-tolyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfane to the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Benzyl(o-tolyl)sulfoxide, Benzyl(o-tolyl)sulfone.

    Reduction: Benzylthiol, o-Tolylthiol.

    Substitution: Various benzyl and o-tolyl derivatives.

Scientific Research Applications

Benzyl(o-tolyl)sulfane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzyl(o-tolyl)sulfane involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the compound can form sulfoxides and sulfones, which may exhibit different chemical and biological properties. The pathways involved in these reactions often include the formation of reactive intermediates and transition states.

Comparison with Similar Compounds

Reactivity in Alkenylation Reactions

Reactivity trends in alkenylation ():

Compound Reactivity Rank Yield of Alkenylation Product (%) Key Feature
Benzyl(phenyl)sulfane (2) 1 High (exact % unspecified) High electron density at sulfur
Phenyl(2-phenylethyl)sulfane (3) 2 61 Flexible alkyl chain
Phenyl(3-phenylpropyl)sulfane (4) Inactive 0 Long alkyl chain (3 CH₂)
  • Benzyl(phenyl)sulfane (2) demonstrates superior reactivity due to the benzyl group’s electron-rich nature, facilitating sulfur-centered nucleophilic attacks .
  • Inactive compounds like Phenyl(3-phenylpropyl)sulfane (4) suggest that extended alkyl chains hinder reaction kinetics, likely due to steric effects .

Physical and Spectroscopic Properties

  • Physical State : Most benzyl-aryl sulfanes are liquids at room temperature (e.g., yellow liquids for styryl derivatives) .
  • Spectroscopy :
    • ¹H NMR : For Benzyl(1-o-tolylvinyl)sulfane , δ 2.38 (s, 3H) corresponds to the o-tolyl methyl group, while vinyl protons appear at δ 5.34 (s, 1H) and 5.15 (s, 1H) .
    • ¹³C NMR : Aromatic carbons in Benzyl(styryl)sulfane (3g) resonate between δ 120–140 ppm, consistent with conjugated systems .

Biological Activity

Benzyl(o-tolyl)sulfane is an organic compound categorized as a sulfide, characterized by the presence of a benzyl group linked to an o-tolyl group via a sulfur atom. This compound has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

This compound has a molecular formula of C₁₄H₁₄S and features both benzyl and o-tolyl moieties, which influence its chemical behavior and reactivity. The unique positioning of the methyl group on the o-tolyl ring affects its interactions with biological systems, making it distinct from other sulfide compounds such as Benzyl(p-tolyl)sulfane and Benzyl(m-tolyl)sulfane.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus50 µg/mLCell membrane disruption
Escherichia coli75 µg/mLMetabolic interference
Pseudomonas aeruginosa100 µg/mLCell wall synthesis inhibition

Antioxidant Properties

This compound has also demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. It is known to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

The compound may activate several cytoprotective pathways, including:

  • Nrf2 Activation : This transcription factor regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
  • Glutathione Regulation : It plays a role in the synthesis and regeneration of glutathione, a critical antioxidant in cellular defense mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial effects of various sulfides, including this compound. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Oxidative Stress Model : Another study investigated the antioxidant effects of this compound in a model of oxidative stress induced by hydrogen peroxide. The results showed a significant reduction in cell death and an increase in cell viability when treated with the compound, highlighting its protective role against oxidative damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.